Optical Rotation: (1S)- vs. (1R)-Enantiomer Identity
The (1S,4R)-enantiomer, (1S)-(+)-camphorquinone, exhibits a specific optical rotation of [α]²⁰ᴅ = +100° (c=1.9, C₆H₅CH₃) . In direct contrast, the (1R,4S)-enantiomer, (1R)-(-)-camphorquinone (CAS 10334-26-6), has a specific optical rotation of [α]²⁰ᴅ = -101° (c=2, C₆H₅CH₃) [1].
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]²⁰ᴅ = +100° (c=1.9, C₆H₅CH₃) |
| Comparator Or Baseline | (1R,4S)-enantiomer: [α]²⁰ᴅ = -101° (c=2, C₆H₅CH₃) |
| Quantified Difference | Opposite sign; magnitude differs by 1° |
| Conditions | Toluene solvent, 20°C |
Why This Matters
This unambiguous, opposite sign of rotation is the definitive quality control parameter for confirming the identity and enantiopurity of the procured batch, directly ensuring its suitability for any stereospecific application.
- [1] Molaid. (n.d.). d-camphorquinone | 465-29-2. Retrieved from https://www.molaid.com View Source
